Cas no 792847-60-0 (1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol)
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol Chemical and Physical Properties
Names and Identifiers
-
- Ethanol,1-(2,4,5-trimethyl-3H-pyrrol-3-ylidene)-
- Ethanol, 1-(2,4,5-trimethyl-3H-pyrrol-3-ylidene)- (9CI)
- 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol
-
- Inchi: 1S/C9H13NO/c1-5-6(2)10-7(3)9(5)8(4)11/h10H,1-4H3
- InChI Key: XVBRWTVSTZYJIB-UHFFFAOYSA-N
- SMILES: O=C(C)C1=C(C)NC(C)=C1C
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B536670-10mg |
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol |
792847-60-0 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B536670-50mg |
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol |
792847-60-0 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B536670-100mg |
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol |
792847-60-0 | 100mg |
$ 250.00 | 2022-06-07 |
1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol Related Literature
-
Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
-
Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
Additional information on 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol
Professional Introduction to Compound with CAS No. 792847-60-0 and Product Name: 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol
The compound identified by the CAS number 792847-60-0 and the product name 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol represents a significant area of interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in drug discovery and molecular recognition processes. The presence of a trimethylpyrrole moiety in its structure suggests promising interactions with biological targets, making it a valuable candidate for further exploration.
Recent advancements in the study of heterocyclic compounds have highlighted the importance of pyrrole derivatives in medicinal chemistry. The trimethylpyrrole group, in particular, has been shown to exhibit favorable binding properties with various enzymes and receptors, which are critical for the development of novel therapeutic agents. The compound in question, 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol, incorporates this motif, positioning it as a potential lead compound for further medicinal chemistry investigations.
In the realm of drug design, the structural features of this compound are particularly noteworthy. The ethan-1-ol side chain provides a hydroxyl group that can engage in hydrogen bonding interactions, enhancing its binding affinity to biological targets. This feature is especially relevant in the context of developing small-molecule inhibitors or modulators. The combination of the trimethylpyrrole core and the hydroxyl-functionalized ethyl chain makes this compound a versatile scaffold for medicinal chemists.
Current research in chemical biology has demonstrated that pyrrole derivatives can serve as effective tools for modulating biological pathways. For instance, studies have shown that certain pyrrole-based compounds can interact with metal ions, which are integral to numerous enzymatic processes. The trimethylpyrrole moiety in our compound may facilitate such interactions, opening up possibilities for applications in metallodrug development. This area of research is particularly exciting as it bridges organic chemistry with bioinorganic chemistry, offering new perspectives on therapeutic interventions.
The synthesis and characterization of 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol have been subjects of considerable interest in recent scientific literature. Researchers have been exploring various synthetic routes to optimize the yield and purity of this compound. Advances in synthetic methodologies have enabled the preparation of complex heterocyclic structures with high precision, which is crucial for evaluating their biological activity. The ability to modify specific functional groups while maintaining the integrity of the core pyrrole framework has been instrumental in tailoring the properties of this compound for specific applications.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. In drug discovery pipelines, intermediate compounds like 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol are often used to develop libraries of candidates for high-throughput screening. The structural diversity offered by such compounds can accelerate the identification of novel therapeutic agents by providing multiple starting points for optimization.
The pharmacological profile of this compound is still under investigation, but preliminary studies suggest that it may exhibit interesting biological activities. For example, its ability to interact with biological targets could make it useful in developing treatments for neurological disorders or inflammatory conditions. Additionally, its structural similarity to known bioactive molecules may provide insights into new mechanisms of action or therapeutic strategies.
In conclusion, the compound with CAS number 792847-60-0 and product name 1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol represents a promising candidate for further research in chemical biology and pharmaceutical development. Its unique structural features and potential biological activities make it an attractive subject for medicinal chemists and biologists alike. As our understanding of heterocyclic chemistry continues to evolve, compounds like this one are likely to play an increasingly important role in shaping future therapeutic approaches.
792847-60-0 (1-(trimethyl-3H-pyrrol-3-ylidene)ethan-1-ol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)